molecular formula C7H14Cl2N4O B2567625 2-(1-methyl-1H-1,2,3-triazol-4-yl)oxolan-3-amine dihydrochloride CAS No. 2094055-53-3

2-(1-methyl-1H-1,2,3-triazol-4-yl)oxolan-3-amine dihydrochloride

Cat. No.: B2567625
CAS No.: 2094055-53-3
M. Wt: 241.12
InChI Key: LMRGLOFDVNBBJL-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-1,2,3-triazol-4-yl)oxolan-3-amine dihydrochloride is a compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms. Triazoles are known for their versatility and stability, making them valuable in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-1,2,3-triazol-4-yl)oxolan-3-amine dihydrochloride typically involves a multi-step process. One common method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring . The reaction conditions usually include the use of a copper(I) catalyst, such as copper sulfate, and a ligand to stabilize the copper(I) species .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-1,2,3-triazol-4-yl)oxolan-3-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired transformation, including temperature, solvent, and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with altered electronic properties .

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-1,2,3-triazol-4-yl)oxolan-3-amine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, modulating their activity. For example, triazole-containing compounds can inhibit enzymes by coordinating to the metal center in the active site, thereby blocking substrate access . The compound’s effects are mediated through pathways involving enzyme inhibition, receptor binding, and modulation of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-methyl-1H-1,2,3-triazol-4-yl)oxolan-3-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its versatility in chemical reactions make it a valuable compound in various research fields .

Properties

IUPAC Name

2-(1-methyltriazol-4-yl)oxolan-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O.2ClH/c1-11-4-6(9-10-11)7-5(8)2-3-12-7;;/h4-5,7H,2-3,8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRGLOFDVNBBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C2C(CCO2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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